molecular formula C34H50N2O11S B14122585 Levsinex

Levsinex

Cat. No.: B14122585
M. Wt: 694.8 g/mol
InChI Key: JPKKQJKQTPNWTR-PAWSKZDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Hyoscyamine, the active ingredient in Levsinex, is a tropane alkaloid and the levo-isomer of atropine. It is commonly extracted from plants in the Solanaceae or nightshade family . The synthetic routes for hyoscyamine involve the extraction of the compound from plant sources followed by purification processes. Industrial production methods typically involve the use of advanced extraction techniques to isolate the compound in its pure form .

Chemical Reactions Analysis

Hyoscyamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Hyoscyamine has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying anticholinergic agents. In biology, it is used to study the effects of anticholinergic drugs on various biological systems. In medicine, hyoscyamine is used to treat a variety of conditions, including gastrointestinal disorders, bladder and bowel control problems, and Parkinson’s disease . In industry, it is used in the production of pharmaceuticals and other chemical products .

Comparison with Similar Compounds

Hyoscyamine is similar to other anticholinergic compounds such as atropine and scopolamine. it is unique in its specific isomeric form and its particular pharmacological effects. Other similar compounds include dicyclomine and glycopyrrolate, which also have anticholinergic properties but differ in their specific uses and side effect profiles .

Properties

Molecular Formula

C34H50N2O11S

Molecular Weight

694.8 g/mol

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate

InChI

InChI=1S/2C17H23NO3.H2O4S.H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);1H2/t2*13-,14+,15?,16-;;/m11../s1

InChI Key

JPKKQJKQTPNWTR-PAWSKZDXSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.O.OS(=O)(=O)O

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.OS(=O)(=O)O

Origin of Product

United States

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